molecular formula C8H9ClO2 B8730561 (3-Chloro-1,2-phenylene)dimethanol CAS No. 110706-48-4

(3-Chloro-1,2-phenylene)dimethanol

Cat. No. B8730561
M. Wt: 172.61 g/mol
InChI Key: NDQYVFKHPRRCSL-UHFFFAOYSA-N
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Patent
US04959374

Procedure details

To a suspension of 5 g of lithium aluminium hydride in 50 ml of dry diethyl ether was added dropwise with stirring a solution of 10 g (54.8 mmole) of 3-chlorophthalic anhydride in 120 ml of dry tetrahydrofuran. After heating under reflux for 6 hours, the mixture was cooled and treated carefully with 5 ml of water, 5 ml of 10% sodium hydroxide solution and 10 ml of water. The solution was filtered, the filtrate was dried over magnesium sulphate, filtered and evaporated to yield the title compound as a colourless waxy solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:18]=[CH:17][CH:16]=[C:10]2[C:11]([O:13][C:14](=O)[C:9]=12)=[O:12].O.[OH-].[Na+]>C(OCC)C.O1CCCC1>[OH:12][CH2:11][C:10]1[CH:16]=[CH:17][CH:18]=[C:8]([Cl:7])[C:9]=1[CH2:14][OH:13] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C(=CC=C1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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